![molecular formula C19H16BFN2O3S B611091 SX-517 CAS No. 1240494-13-6](/img/structure/B611091.png)
SX-517
Overview
Description
SX-517 is a dual antagonist of the chemokine receptors CXCR1 and CXCR2, containing boronic acid. It is known for its significant ability to inhibit inflammation by targeting these receptors. The compound has shown promising results in both in vitro and in vivo studies, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SX-517 involves the preparation of 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid. The synthetic route typically includes the following steps:
Formation of the pyridine derivative: This involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine.
Coupling with the phenylboronic acid: The 2-mercaptopyridine is then coupled with 4-fluorophenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SX-517 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Scientific Research Applications
The primary applications of SX-517 can be categorized as follows:
-
Anti-inflammatory Research
- In Vivo Studies : this compound has been shown to significantly inhibit inflammation in murine models at a dosage of 0.2 mg/kg intravenously. This highlights its potential for treating conditions characterized by excessive inflammation .
- Mechanistic Insights : Studies have demonstrated that this compound can effectively block the recruitment of PMNs to sites of inflammation, which is crucial in diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .
-
Cancer Research
- Tumor Microenvironment Modulation : Given the role of CXCR1 and CXCR2 in tumor progression, this compound may be explored as a therapeutic agent to modulate the tumor microenvironment, potentially inhibiting metastasis and enhancing the efficacy of existing cancer therapies .
- Combination Therapies : The compound's ability to reduce inflammatory signaling pathways may complement other cancer treatments, making it a candidate for combination therapy studies .
-
Pharmacological Development
- Novel Pharmacophore : this compound represents a new class of chemokine antagonists with unique structural properties that could lead to the development of more effective drugs targeting similar pathways .
- Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationship (SAR) of this compound aims to optimize its pharmacokinetic properties and enhance its therapeutic index .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Anti-inflammatory Research | Inhibition of PMN recruitment and inflammation in murine models | Significant reduction in inflammation (0.2 mg/kg) |
Cancer Research | Modulation of tumor microenvironment and potential use in combination therapies | Potential to inhibit metastasis |
Pharmacological Development | Exploration as a novel pharmacophore for drug development | Represents a new class of chemokine antagonists |
Case Studies
- Case Study on Inflammation
- Case Study on Cancer Metastasis
Mechanism of Action
SX-517 exerts its effects by antagonizing the chemokine receptors CXCR1 and CXCR2. These receptors are involved in the activation and recruitment of polymorphonuclear cells through the binding of chemokines such as CXCL1 and CXCL8. By inhibiting these receptors, this compound effectively reduces inflammation and related cellular responses .
Comparison with Similar Compounds
Similar Compounds
AZ10397767: A thiazolopyrimidine-based inhibitor for both CXCR2 and CCR2.
SCH527123: Another CXCR2 antagonist with similar anti-inflammatory properties.
Uniqueness
SX-517 is unique due to its boronic acid moiety, which provides distinct chemical properties and mechanisms of action compared to other CXCR1/2 antagonists. Its noncompetitive inhibition and significant ability to suppress inflammation make it a valuable compound in both research and potential therapeutic applications .
Biological Activity
SX-517, a boronic acid derivative, is a novel noncompetitive antagonist targeting the chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various pathological conditions, including cancer and chronic inflammatory diseases. The discovery of this compound marks a significant advancement in the development of chemokine antagonists, offering potential therapeutic avenues for conditions characterized by excessive inflammation.
This compound operates primarily by inhibiting the signaling pathways activated by the chemokines CXCL1 and CXCL8. In human polymorphonuclear cells (PMNs), this compound effectively blocks CXCL1-induced calcium flux with an IC50 value of 38 nM, demonstrating its potency as a CXCR1/2 antagonist. Notably, it does not interfere with calcium flux induced by other inflammatory mediators such as C5a, fMLF, or PAF, indicating a selective action on CXCR1 and CXCR2 pathways .
Structure-Activity Relationship (SAR)
The development of this compound involved extensive structure-activity relationship studies aimed at optimizing its pharmacological properties. The compound was derived from a series of S-substituted 6-mercapto-N-phenyl-nicotinamides. Key findings from these studies include:
- Inhibition Potency : this compound showed noncompetitive inhibition of [^35S]GTPγS binding in HEK293 cells expressing CXCR2 with an IC50 of 60 nM.
- In Vivo Efficacy : In murine models, this compound significantly reduced neutrophil influx and inflammation when administered intravenously at a dose of 0.2 mg/kg .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Solubility : It is soluble in 0.1 N HCl, which enhances its absorption.
- Plasma Stability : Improved stability compared to earlier compounds in its class.
- Bioavailability : Demonstrated oral bioavailability in rat models, suggesting potential for oral administration in clinical settings .
Preclinical Studies
Several preclinical studies have highlighted the therapeutic potential of this compound:
Clinical Implications
The biological activity of this compound suggests its potential utility in treating diseases associated with chronic inflammation and cancer. Its selective action on CXCR1/2 may provide therapeutic benefits without the broad immunosuppressive effects seen with other anti-inflammatory agents.
Properties
CAS No. |
1240494-13-6 |
---|---|
Molecular Formula |
C19H16BFN2O3S |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid |
InChI |
InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24) |
InChI Key |
VZRIHFZJVIOJBE-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Canonical SMILES |
B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SX-517; SX 517; SX517. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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